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Compound of Interest

Compound Name: Fmoc-Thr(SO3Na)-OH

Cat. No.: B12262746

Audience: Researchers, scientists, and drug development professionals.

Introduction

Post-translational modifications (PTMs) are critical regulators of protein function, influencing
signaling pathways, protein-protein interactions, and enzymatic activity. While phosphorylation
of serine, threonine, and tyrosine is extensively studied, sulfation of these residues is an
emerging area of interest. Threonine sulfation, though less common than tyrosine sulfation, has
been identified in various proteins and is implicated in fundamental cellular processes like
protein assembly and signal transduction. The incorporation of a stable mimic of sulfated
threonine into synthetic peptides is a powerful tool to investigate the functional consequences
of this PTM.

Fmoc-Thr(SO3Na)-OH is a protected amino acid derivative that enables the direct
incorporation of a sulfated threonine residue during solid-phase peptide synthesis (SPPS). This
allows for the production of peptides containing a stable mimic of this important PTM,
facilitating detailed in vitro and in cellulo studies. These application notes provide an overview
of the utility of Fmoc-Thr(SO3Na)-OH, along with detailed protocols for its use in peptide
synthesis and subsequent biochemical and cellular assays.

Key Applications
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 Investigating Protein-Protein Interactions: The negatively charged sulfate group can
significantly alter the electrostatic surface of a peptide, potentially modulating its interaction
with binding partners.

o Studying Enzyme Kinetics: Peptides mimicking sulfated substrates or inhibitors can be used
to characterize the activity and specificity of enzymes.

e Probing Signaling Pathways: The introduction of a stable threonine sulfation mimic can help
to elucidate the role of this PTM in complex signaling cascades.

o Drug Discovery and Development: Peptides containing sulfated threonine can serve as leads
for the development of novel therapeutics that target specific protein interactions or enzyme
activities.

Data Presentation

Table 1: Hypothetical Quantitative Data on the Effect of Threonine Sulfation on Peptide-Protein
Interaction (Surface Plasmon Resonance)

. L Analyte
Peptide Modificatio o
(Binding KD (nM) ka (1/Ms) kd (1/s)
Sequence n
Partner)
H-Gly-Ala-
Thr-Val-Lys- Unmodified Protein X 1250 1.2 x 104 1.5x10-2
OH
H-Gly-Ala-
Thr(SO3)-Val-  Sulfated Protein X 85 3.5x105 3.0x10-2
Lys-OH
H-Gly-Ala-
Thr-Val-Lys- Unmodified Protein Y No Binding
OH
H-Gly-Ala-
Thr(SO3)-Val-  Sulfated Protein Y 250 2.0 x 105 5.0x10-2
Lys-OH
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Table 2: Hypothetical Quantitative Data on the Effect of Threonine Sulfation on Enzyme
Kinetics

Substrate Modificatio kcat/Km (M-
. Enzyme Km (pM) kcat (s-1)
Peptide n 1s-1)

Ac-Leu-Arg-
Arg-Ala-Thr- Unmodified Kinase A 50 10 2.0 x 105
Leu-Gly-NH2

Ac-Leu-Arg-
Arg-Ala-
Thr(SO3)-
Leu-Gly-NH2

Sulfated Kinase A 450 1 2.2 x 103

Ac-Leu-Arg-
N Phosphatase o
Arg-Ala-Thr- Unmodified No Activity

B
Leu-Gly-NH2

Ac-Leu-Arg-
Arg-Ala- Phosphatase

Sulfated 15 25 1.7 x 106
Thr(SO3)- B

Leu-Gly-NH2

Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a
Threonine-Sulfated Peptide using Fmoc-Thr(SO3Na)-OH

This protocol outlines the manual synthesis of a generic 10-mer peptide containing a sulfated
threonine residue on a Rink Amide resin.

Materials:
e Rink Amide MBHA resin (0.5 mmol/g loading)
e Fmoc-protected amino acids (including Fmoc-Thr(SO3Na)-OH)

e N,N-Dimethylformamide (DMF), peptide synthesis grade
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e Dichloromethane (DCM), peptide synthesis grade

 Piperidine, peptide synthesis grade

e N,N'-Diisopropylcarbodiimide (DIC)

e Oxyma Pure

» Trifluoroacetic acid (TFA)

 Triisopropylsilane (TIS)

e 1,2-Ethanedithiol (EDT)

« Dithiothreitol (DTT)

 Diethyl ether, cold

» Acetonitrile (ACN)

o Milli-Q water

e Solid-phase synthesis vessel

e Shaker

e HPLC system for purification

o Mass spectrometer for characterization

Procedure:

e Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 1 hour in the synthesis vessel.

e Fmoc Deprotection:

o Drain the DMF.

o Add a solution of 20% piperidine in DMF to the resin.
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Shake for 5 minutes.

[e]

Drain the solution.

o

[¢]

Repeat the 20% piperidine treatment for 15 minutes.

[¢]

Wash the resin with DMF (5 x 1 min).

Amino Acid Coupling (for standard amino acids):

o In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid, 4 equivalents of Oxyma
Pure, and 4 equivalents of DIC in DMF.

o Add the activation mixture to the resin.

o Shake for 1-2 hours at room temperature.

o Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
Incorporation of Fmoc-Thr(SO3Na)-OH:

o Note: Due to the charged nature of the sulfate group, longer coupling times and specific
coupling reagents are recommended to ensure high efficiency.

o In a separate vial, dissolve 3 equivalents of Fmoc-Thr(SO3Na)-OH and 3 equivalents of
Oxyma Pure in DMF. Sonication may be required for complete dissolution.

o Add 3 equivalents of DIC to the mixture and pre-activate for 5 minutes.
o Add the activation mixture to the resin.
o Shake for 4-6 hours at room temperature. A longer coupling time is recommended.

o Perform a Kaiser test to check for complete coupling. If the test is positive (blue), recouple
using a fresh activation mixture.

o Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
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» Repeat Synthesis Cycle: Repeat steps 2 and 3 (or 4 for the sulfated residue) for each amino
acid in the sequence.

e Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as
described in step 2.

» Cleavage and Deprotection:
o Wash the resin with DCM (5 x 1 min) and dry under a stream of nitrogen.

o Prepare the cleavage cocktail: 94% TFA, 2.5% water, 2.5% EDT, 1% TIS. Caution: Work in
a fume hood.

o Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
o Filter the resin and collect the filtrate.
o Precipitate the crude peptide by adding it to cold diethyl ether.
o Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
o Dry the peptide pellet under vacuum.
 Purification and Characterization:
o Dissolve the crude peptide in a minimal amount of ACN/water.
o Purify the peptide by reverse-phase HPLC.

o Characterize the purified peptide by mass spectrometry to confirm the correct mass.

Protocol 2: In Vitro Kinase Assay with a Threonine-
Sulfated Peptide

This protocol describes a method to assess the effect of threonine sulfation on the activity of a
kinase.

Materials:
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o Unmodified and threonine-sulfated substrate peptides
e Active kinase enzyme

» Kinase reaction buffer (e.g., 50 mM Tris-HCI pH 7.5, 10 mM MgCI2, 1 mM EGTA, 2 mM DTT,
0.01% Brij-35)

o ATP (stock solution)

o ADP-Glo™ Kinase Assay kit (Promega) or similar

e White, opaque 96-well plates

o Plate reader capable of luminescence detection

Procedure:

e Prepare Reagents:
o Prepare a serial dilution of the unmodified and sulfated peptides in kinase reaction buffer.
o Prepare a solution of the kinase in kinase reaction buffer.

o Prepare a solution of ATP in kinase reaction buffer at a concentration close to the Km for
the unmodified substrate, if known.

e Set up the Kinase Reaction:

o

To each well of the 96-well plate, add 5 L of the peptide solution.

[e]

Add 2.5 pL of the ATP solution.

o

Initiate the reaction by adding 2.5 pL of the kinase solution.

[¢]

Include controls: no peptide, no enzyme, and no ATP.

 Incubate: Incubate the plate at 30°C for a time determined by initial optimization experiments
(e.g., 30-60 minutes).
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» Detect Kinase Activity:

o Stop the kinase reaction and detect the amount of ADP produced by following the
manufacturer's protocol for the ADP-Glo™ Kinase Assay.

o Briefly, add ADP-Glo™ Reagent to deplete the remaining ATP.

o Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized
ATP through a luciferase reaction.

o Data Analysis:

[¢]

Measure the luminescence using a plate reader.

[e]

Subtract the background luminescence (no enzyme control).

o

Plot the luminescence signal against the peptide concentration and fit the data to the
Michaelis-Menten equation to determine Km and Vmax.

o

Calculate kcat from Vmax and the enzyme concentration.

Visualizations

Caption: Experimental workflow for synthesis and application of threonine-sulfated peptides.

Caption: Potential signaling pathways modulated by threonine sulfation.

 To cite this document: BenchChem. [Application Notes and Protocols: Fmoc-Thr(SO3Na)-
OH for Mimicking Threonine Sulfation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12282746#fmoc-thr-so3na-oh-for-mimicking-post-
translational-modifications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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